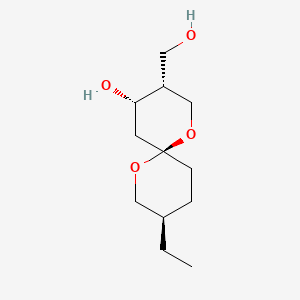
Talaromycin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Talaromycin a belongs to the class of organic compounds known as ketals. These are acetals derived from ketones by replacement of the oxo group by two hydrocarbyloxy groups R2C(OR)2 ( R not Hydrogen ). This term, once abandoned, has been reinstated as a subclass of acetals. This compound is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm.
Applications De Recherche Scientifique
Pharmacological Applications
Anticancer Activity
Talaromycin A has been investigated for its potential anticancer properties. It has been shown to exhibit cytotoxic effects against several cancer cell lines. For instance, studies indicate that this compound demonstrates significant activity against MCF-7 breast cancer cells with an IC50 value of approximately 3.27 μM, highlighting its potential as a lead compound in cancer therapy .
Mechanism of Action
The mechanism through which this compound exerts its effects involves the inhibition of specific signaling pathways associated with cancer proliferation. It has been noted that this compound may modulate tumor necrosis factor-alpha (TNF-α) levels, which are crucial in inflammatory responses linked to cancer progression .
Neuroprotective Effects
Recent studies have also suggested that this compound may possess neuroprotective properties by inhibiting pro-inflammatory factors such as interleukin-6 and inducible nitric oxide synthase in microglial cells . This suggests its potential utility in treating neurodegenerative diseases.
Agricultural Applications
Biological Control Agent
In agriculture, this compound has been identified as a promising biological control agent. It can inhibit pathogenic fungi that affect crops, thus promoting healthier plant growth. For example, it has been utilized to control diseases in rice crops effectively .
Enhancement of Crop Yield
The secondary metabolites produced by Talaromyces species, including this compound, have shown to enhance crop yield by promoting plant growth and resilience against diseases. This application is particularly relevant in sustainable agricultural practices where chemical pesticides are minimized .
Environmental Applications
Bioremediation Potential
this compound is also being explored for its role in bioremediation efforts. Its ability to bind heavy metals makes it a candidate for removing pollutants from contaminated water sources. For instance, Talaromyces species have been shown to effectively remove arsenic and lead from industrial wastewater .
Data Table: Summary of this compound Applications
Case Study 1: Anticancer Activity
A study conducted on the cytotoxic effects of this compound revealed its potential against various cancer cell lines, particularly MCF-7 and MDA-MB-231. The compound's ability to inhibit cell proliferation via TNF-α modulation was highlighted as a key mechanism of action.
Case Study 2: Agricultural Impact
Research on Talaromyces species demonstrated that the application of this compound significantly reduced disease incidence in rice crops while enhancing growth rates compared to untreated controls.
Case Study 3: Environmental Remediation
A bioremediation study showcased how this compound could be integrated into wastewater treatment processes to effectively reduce heavy metal concentrations in contaminated water bodies.
Propriétés
Numéro CAS |
83720-10-9 |
|---|---|
Formule moléculaire |
C12H22O4 |
Poids moléculaire |
230.3 g/mol |
Nom IUPAC |
(3R,4S,6R,9R)-9-ethyl-3-(hydroxymethyl)-1,7-dioxaspiro[5.5]undecan-4-ol |
InChI |
InChI=1S/C12H22O4/c1-2-9-3-4-12(15-7-9)5-11(14)10(6-13)8-16-12/h9-11,13-14H,2-8H2,1H3/t9-,10-,11+,12-/m1/s1 |
Clé InChI |
VDWRKBZMQNPUOB-UHFFFAOYSA-N |
SMILES |
CCC1CCC2(CC(C(CO2)CO)O)OC1 |
SMILES canonique |
CCC1CCC2(CC(C(CO2)CO)O)OC1 |
Synonymes |
talaromycin C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















